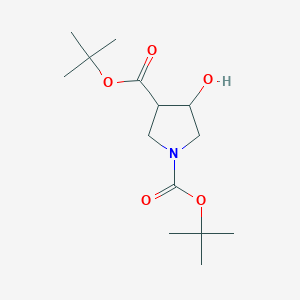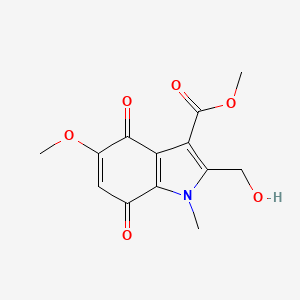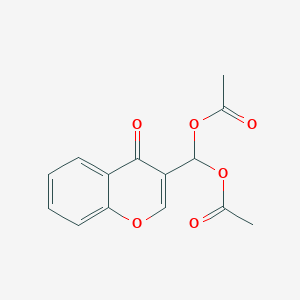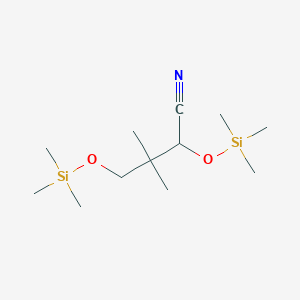
3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)benzoic acid is a chemical compound with a complex structure that includes a benzoic acid core, a trimethylsilyl group, and an ethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivativeFor instance, the trimethylsilyl group can be introduced using trimethylsilyl chloride in the presence of a base, while the ethoxycarbonyl group can be added using ethyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)benzoic acid involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, while the ethoxycarbonyl group can facilitate its incorporation into larger molecular structures. The benzoic acid moiety can interact with various enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)benzoic acid: Unique due to its specific combination of functional groups.
Benzoic acid derivatives: Similar core structure but different functional groups.
Trimethylsilyl compounds: Share the trimethylsilyl group but differ in other parts of the molecule.
Ethoxycarbonyl compounds: Contain the ethoxycarbonyl group but have different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
653564-18-2 |
|---|---|
Molecular Formula |
C13H19NO4Si |
Molecular Weight |
281.38 g/mol |
IUPAC Name |
3-(2-trimethylsilylethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C13H19NO4Si/c1-19(2,3)8-7-18-13(17)14-11-6-4-5-10(9-11)12(15)16/h4-6,9H,7-8H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
ZBXVTCTXZDOVJE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)NC1=CC=CC(=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Tert-butoxycarbonyl)-1-oxa-7-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B15064024.png)
![3-(Benzylsulfanyl)-1-oxa-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B15064027.png)



![(E)-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]but-3-en-2-one](/img/structure/B15064061.png)


![Methyl 4-chlorothieno[3,4-C]quinoline-6-carboxylate](/img/structure/B15064101.png)

![7-(3,5-Dichloropyridin-4-yl)-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B15064110.png)


![2-Benzyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B15064133.png)
